Diisopropyl peroxydicarbonate

Description

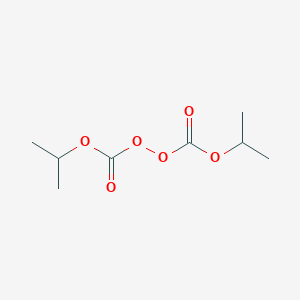

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl propan-2-yloxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-5(2)11-7(9)13-14-8(10)12-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJUFXUULUEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026722 | |

| Record name | Diisopropyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropyl peroxydicarbonate appears as a white solid (shipped packed in Dry Ice to stabilize) with a sharp unpleasant odor. Insoluble in sater and sinks in water. Used as polymerization catalyst. (USCG, 1999), Liquid, Colorless solid; mp = 8-10 deg C; [Hawley] | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl peroxydicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Almost insol in water; miscible with aliphatic and aromatic hydrocarbons, esters, ethers and chlorinated hydrocarbons | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.080 @ 15.5 °C/4 °C | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Colorless | |

CAS No. |

105-64-6 | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisisopropyl peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2YWK190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 8-10 °C | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL PEROXYDICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diisopropyl peroxydicarbonate IUPAC name and CAS number

Diisopropyl Peroxydicarbonate: A Technical Overview

This guide provides essential identification information for this compound, a key compound for researchers and professionals in drug development and polymer science.

Chemical Identification

The following table summarizes the primary identifiers for this compound.

| Identifier | Value |

| IUPAC Name | propan-2-yl propan-2-yloxycarbonyloxy carbonate[1] |

| CAS Number | 105-64-6[1][2][3][4][5] |

| Molecular Formula | C8H14O6[1][5] |

| Molecular Weight | 206.19 g/mol [1][4] |

Logical Workflow for Chemical Identification

The process of accurately identifying a chemical compound involves correlating its common name with standardized nomenclature and registration numbers. This ensures clarity and precision in research and documentation.

Experimental Protocols

Signaling Pathways

This compound is primarily used as a free-radical initiator in polymerization and is not typically associated with biological signaling pathways in the context of drug development. Its primary mechanism of action is thermal decomposition to generate free radicals.

References

physical and chemical properties of Diisopropyl peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl peroxydicarbonate (IPP), with the chemical formula C8H14O6, is an organic peroxide that serves as a highly effective free-radical initiator in polymerization processes.[1] Its utility is particularly notable in the low-temperature polymerization of vinyl chloride, acrylates, and styrenics.[1] Beyond polymer manufacturing, it finds applications in pharmaceutical synthesis as a catalyst and solvent.[1] However, its high reactivity and thermal instability necessitate stringent handling and storage protocols to mitigate the risks of fire and explosion.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its core chemical processes.

Physical and Chemical Properties

This compound is a white crystalline solid at low temperatures and a colorless liquid at room temperature.[3] It possesses a sharp, unpleasant odor.[4] It is highly reactive, sensitive to shock, heat, and friction, and poses a significant fire and explosion hazard, especially when in contact with organic materials, amines, or certain metals.[4][5]

Quantitative Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C8H14O6 | [1][3] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 8-12 °C (46-54 °F) | [1][3][6] |

| Density | 1.080 - 1.138 g/cm³ | [2][3] |

| Boiling Point | (Decomposes) | - |

| Flash Point | 79.1 °C (174.4 °F) | [1][7] |

| Water Solubility | 30.5 mg/L at 20 °C (immiscible) | [1][3] |

| Solubility in other solvents | Miscible with aliphatic and aromatic hydrocarbons, esters, ethers, and chlorinated hydrocarbons. | [1][4] |

| Refractive Index | 1.4034 at 20 °C | [3][4] |

| Vapor Pressure | 3.373 mmHg at 25 °C | [2] |

| Decomposition Temperature | 35-45 °C | [1][4] |

| Self-Accelerating Decomposition Temperature (SADT) | ~5 °C (for a 50 kg package) | - |

Thermal Decomposition and Reactivity

This compound is highly thermally unstable and undergoes self-accelerating exothermic decomposition at temperatures between 0-10 °C, which can be violent or explosive.[5] This decomposition can be initiated by heat, shock, friction, or contact with catalysts such as amines and certain metals.[5] The decomposition process proceeds via the homolytic cleavage of the oxygen-oxygen bond, generating two isopropyloxycarbonyloxy radicals. These radicals can then decarboxylate to form isopropyl radicals and carbon dioxide.

The half-life of this compound is highly temperature-dependent. For example, its half-life is approximately 18 hours at 40°C, which decreases to 1.2 hours at 60°C.[4]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of isopropyl chloroformate with a source of peroxide, such as sodium peroxide or hydrogen peroxide in the presence of a base.[8] The following is a representative experimental protocol based on literature descriptions.[8]

Materials:

-

Isopropyl chloroformate (99%+)

-

Hydrogen peroxide (35-50% aqueous solution)

-

Sodium hydroxide (50% aqueous solution)

-

Deionized water

-

Ice

-

Sodium chloride

-

Anhydrous magnesium sulfate

Equipment:

-

Jacketed glass reactor with overhead stirring, temperature probe, and addition funnels

-

Cooling bath

-

Separatory funnel

-

Beakers and flasks

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In the jacketed glass reactor, prepare a dilute aqueous solution of hydrogen peroxide. For example, dilute 18.18 g of 50.5% aqueous hydrogen peroxide with 40 g of deionized water.[8] To this, add 96.3 g of isopropyl chloroformate.[8]

-

Cooling: Cool the reactor contents to between 0 °C and 5 °C using the cooling bath.

-

Addition of Base: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 40.94 g of 50.8% aqueous sodium hydroxide diluted with 25 g of water) to the stirred reaction mixture via an addition funnel.[8] Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.

-

Reaction: Continue stirring the mixture at 0-10 °C for 1-2 hours after the addition of the sodium hydroxide is complete.

-

Phase Separation: Stop the stirring and allow the layers to separate. The lower aqueous layer is drained off.

-

Washing: Wash the organic layer with cold deionized water, followed by a cold, saturated sodium chloride solution to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the mixture to remove the drying agent. The resulting clear liquid is this compound. Due to its instability, it should be stored at temperatures below -15 °C and used without delay.

Analysis of Thermal Decomposition Products by GC-MS

The thermal decomposition of this compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products formed.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Headspace autosampler (optional, for analysis of decomposition from a solid or liquid sample)

GC-MS Conditions (Representative):

-

Injector Temperature: 150 °C (to minimize on-column decomposition)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: 35-350 amu

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared. A small aliquot of this solution is injected into the GC-MS. Alternatively, a small amount of the solid or liquid this compound can be placed in a headspace vial, heated to a specific decomposition temperature (e.g., 50 °C) for a set time, and the headspace gas injected for analysis.

Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is a critical parameter for the safe storage and transport of organic peroxides. The UN Manual of Tests and Criteria outlines standard methods for its determination. The following is a summary of the United States SADT test (H.1).

Principle: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The test involves placing the packaged substance in an oven at a set temperature and observing if thermal runaway occurs within a seven-day period.

Procedure:

-

The substance in its commercial packaging is placed in an oven.

-

The oven is set to a test temperature.

-

The temperature of the sample is monitored. The test begins when the sample temperature reaches 2 °C below the oven temperature.

-

The sample is held at the test temperature for up to seven days.

-

A "pass" is recorded if the sample temperature does not exceed the oven temperature by 6 °C or more within the seven-day period.

-

A "fail" is recorded if the sample temperature exceeds the oven temperature by 6 °C or more.

-

The test is repeated at different temperatures in 5 °C increments until the lowest temperature that results in a "fail" is determined. This temperature is the SADT.

Mandatory Visualizations

References

- 1. JPS58103357A - Preparation of this compound - Google Patents [patents.google.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. US5155192A - Stabilized peroxydicarbonate composition - Google Patents [patents.google.com]

- 4. This compound | 105-64-6 | Benchchem [benchchem.com]

- 5. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 6. US6846888B2 - Stabilized organic peroxydicarbonate compositions - Google Patents [patents.google.com]

- 7. unece.org [unece.org]

- 8. US4394328A - Production of peroxydicarbonates - Google Patents [patents.google.com]

thermal decomposition mechanism of Diisopropyl peroxydicarbonate

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Diisopropyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DIPPC) is an organic peroxide characterized by its high reactivity and thermal instability.[1] It is a crystalline solid with a sharp, unpleasant odor, and it is commercially significant as a free-radical initiator in polymerization processes.[2] However, its utility is paralleled by its hazardous nature; DIPPC can undergo self-accelerating exothermic decomposition that may be violent or explosive, particularly when subjected to heat, shock, or friction.[3][4][5] Spontaneous decomposition can occur even at room temperature, releasing flammable and corrosive products.[4] This guide provides a detailed examination of the thermal decomposition mechanism of DIPPC, presenting key quantitative data, experimental methodologies, and visual representations of the decomposition pathway and analytical workflow.

Core Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen (peroxide) bond.[6] This primary step is the rate-determining step and results in the formation of two highly reactive isopropyloxycarbonyloxy radicals.[6] These radicals serve as key intermediates that subsequently undergo further reactions.

A principal pathway for these radicals is fragmentation through decarboxylation, leading to the formation of an isopropyl radical and a molecule of carbon dioxide.[6] The presence of these alkoxycarbonyloxyl radicals during the thermolysis of peroxydicarbonates has been confirmed experimentally using techniques such as electron paramagnetic resonance (EPR) spin-trapping.[6] The resulting isopropyl radicals can then participate in a variety of subsequent reactions, including disproportionation and combination, to yield the final stable decomposition products.

The major flammable and toxic gases formed during the decomposition include acetone, isopropyl alcohol, acetaldehyde, and ethane.[3][7] The decomposition process is highly exothermic and can become self-accelerating, posing a significant safety risk if not properly controlled.[4][7] The presence of contaminants, particularly transition metals like cobalt, iron, and manganese, can catalyze and accelerate the decomposition, potentially leading to a violent reaction or explosion.[3][7]

Caption: Thermal decomposition pathway of this compound.

Quantitative Decomposition Data

The rate of thermal decomposition for organic peroxides is highly dependent on temperature and is often characterized by its half-life.[2] The following tables summarize the key quantitative data for the thermal decomposition of DIPPC.

Table 1: Thermal Stability and Half-Life of DIPPC

| Parameter | Value | Reference |

| Decomposition Temperature | 35-38 °C | [4] |

| Half-Life at 20 °C | 400 hours | [4] |

| Half-Life at 40 °C | 18 hours | [4] |

| Half-Life at 60 °C | 1.2 hours | [4] |

| Temperature for 1-hour Half-Life | 61 °C | [4] |

Experimental Protocols

The study of the thermal decomposition of DIPPC involves a combination of calorimetric and analytical techniques to determine its kinetic parameters, reaction products, and thermal hazards.

1. Thermal Hazard and Kinetic Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal stability and decomposition kinetics of thermally unstable materials like organic peroxides.[8][9]

-

Objective: To determine the onset temperature of decomposition, the heat of decomposition (ΔHd), and kinetic parameters such as activation energy (Ea).[8]

-

Methodology:

-

A small, precisely weighed sample of DIPPC is placed in a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (dynamic mode) or held at a specific temperature (isothermal mode).[8]

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

An exothermic peak is observed as the DIPPC decomposes. The onset temperature of this peak indicates the start of decomposition.[8]

-

The area under the exothermic peak is integrated to calculate the total heat of decomposition.[9]

-

By performing the experiment at multiple heating rates, isoconversional methods (e.g., Ozawa, Friedman) can be applied to calculate the activation energy and other kinetic parameters.[8]

-

2. Identification of Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the volatile products formed during the decomposition process.[6]

-

Objective: To identify the chemical composition of the gaseous and volatile liquid products resulting from the thermal decomposition of DIPPC.

-

Methodology:

-

A sample of DIPPC is heated in a sealed reactor or a thermogravimetric analyzer (TGA) coupled to a GC-MS system.

-

As the compound decomposes, the volatile products are collected and injected into the gas chromatograph.

-

The GC separates the components of the mixture based on their boiling points and affinity for the stationary phase of the column.

-

Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer measures the mass-to-charge ratio of the fragments, producing a unique mass spectrum for each component.

-

By comparing the obtained mass spectra to a library of known compounds, the individual decomposition products are identified.[6]

-

Caption: Workflow for analyzing DIPPC thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process initiated by the homolytic cleavage of the peroxide bond. This leads to the formation of highly reactive radical intermediates that subsequently decompose to yield a variety of smaller molecules, including carbon dioxide, acetone, and isopropyl alcohol.[3][6][7] The reaction is highly exothermic and proceeds rapidly at elevated temperatures, underscoring the need for strict temperature control during its synthesis, storage, and handling.[4][6] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to understand and safely investigate the thermal decomposition of this and other hazardous organic peroxides.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Peroxides | Plasti Pigments [plastipigments.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C8H14O6 | CID 7769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 105-64-6 | Benchchem [benchchem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Diisopropyl Peroxydicarbonate: A Technical Overview of its Molecular Properties

For Immediate Release

This technical guide provides a concise overview of the fundamental molecular characteristics of diisopropyl peroxydicarbonate, an organic peroxide widely utilized as a polymerization initiator. The information presented is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Core Molecular Data

This compound is a key compound in various chemical syntheses. A clear understanding of its basic molecular data is essential for its proper application and for theoretical modeling. The table below summarizes its molecular formula and weight.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄O₆ | [1][2][3][4][5] |

| Molecular Weight | 206.19 g/mol | [1][2][5][6] |

| Alternate Molecular Weight | 206.2 g/mol | [4][7][8] |

Logical Relationship of Molecular Properties

The chemical identity of a compound is fundamentally established by its name, which corresponds to a specific molecular formula, and in turn, a defined molecular weight. The following diagram illustrates this hierarchical relationship for this compound.

This guide serves as a foundational reference for the molecular properties of this compound. No experimental protocols are included as the data presented are fundamental, calculated properties of the molecule.

References

- 1. The Essential Guide to this compound (C... [perodox.com]

- 2. GSRS [precision.fda.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C8H14O6 | CID 7769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 105-64-6 | Benchchem [benchchem.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Perkadox IPP-NA30 this compound [nouryon.com]

Diisopropyl Peroxydicarbonate: A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Review of the Safety Data Sheet (SDS) for Researchers, Scientists, and Drug Development Professionals

Diisopropyl peroxydicarbonate (IPP) is a highly reactive organic peroxide utilized as a polymerization initiator in various industrial applications, including the manufacturing of plastics and resins.[1][2] Due to its inherent instability and potential for hazardous reactions, a thorough understanding of its safety profile is paramount for personnel handling this compound in research and development settings. This technical guide provides a comprehensive overview of the safety information for this compound, drawing from established safety data sheets and regulatory guidelines.

Chemical and Physical Properties

This compound is a white crystalline solid at low temperatures, transitioning to a colorless liquid at room temperature.[3] It possesses a sharp, unpleasant, and pungent odor.[2][3][4] It is insoluble in water and denser than it, causing it to sink.[4]

| Property | Value | References |

| Molecular Formula | C8H14O6 | [1][3] |

| Molecular Weight | 206.19 g/mol | [1][4] |

| Appearance | White crystalline solid at low temperatures, colorless liquid at room temperature. | [3] |

| Odor | Sharp, unpleasant, pungent | [2][3][4] |

| Melting Point | 10°C (50°F) | [4] |

| Flash Point | 79.1°C (174.4°F) | [1] |

| Density | 1.080 g/cm³ | [3] |

| Water Solubility | 30.5 mg/L at 20°C | [1][3] |

| Vapor Pressure | 17.1 hPa at 20°C | [3] |

| Refractive Index | 1.4034 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its reactive and unstable nature. It is highly flammable, sensitive to shock and heat, and can undergo self-accelerating decomposition, which may lead to fire or explosion.[2][5][6]

GHS Classification

| Hazard Class | Category | Hazard Statement | References |

| Organic Peroxides | Type B | H241: Heating may cause a fire or explosion | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1][5] |

NFPA 704 Diamond

| Category | Rating | Description |

| Health (Blue) | 3 | Can cause serious or permanent injury. |

| Flammability (Red) | 4 | Will vaporize and readily burn at normal temperatures. |

| Instability (Yellow) | 4 | Readily capable of detonation or explosive decomposition at normal temperatures and pressures. |

| Special (White) | OX | Oxidizer |

Source: NFPA 704 Diamond Ratings[6]

Toxicological Information

Exposure to this compound can cause adverse health effects. It is a moderate to severe skin irritant and can cause serious eye damage.[1][7] While inhalation overexposure is considered unlikely, prolonged exposure may lead to lung edema.[4]

| Toxicity Data | Value | Species | References |

| Oral LD50 | 2140 mg/kg | Rat | [1] |

| Dermal LD50 | 2025 mg/kg | Rabbit | [1][8] |

Experimental Protocols

The toxicological data presented are typically generated following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

The acute toxic class method involves a stepwise procedure using a small number of animals.[1] A starting dose is administered to a group of animals (typically three females), and the subsequent dose for the next group is adjusted based on the observed mortality or moribundity.[1] This process continues until the criteria for classification are met. The method is designed to use fewer animals while still providing sufficient information for hazard classification.[1]

Acute Dermal Toxicity (OECD 402)

This guideline provides a method to assess the health hazards from short-term dermal exposure to a substance.[9] The test substance is applied to the shaved skin of a small number of animals of a single sex.[10] The initial dose is selected to elicit signs of toxicity without causing severe effects or death.[9] Observations for signs of toxicity and mortality are conducted for at least 14 days.[11]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[12] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to assess the severity and reversibility of any lesions.[12] To minimize animal distress, a weight-of-the-evidence analysis and in vitro testing are recommended before in vivo studies are conducted.[4]

Handling, Storage, and Emergency Procedures

Due to its high reactivity and instability, strict adherence to handling and storage protocols is crucial to prevent accidents.

Handling and Storage Workflow

Caption: Workflow for safe handling and storage.

Emergency Procedures

In the event of a spill, fire, or exposure, immediate and appropriate action is necessary to mitigate the risks.

Caption: Logical steps for responding to a spill.

Caption: First aid procedures following exposure.

Firefighting Measures

Fires involving this compound are particularly dangerous due to its potential for explosive decomposition.

-

Extinguishing Media: Use water spray. Do not use dry chemical, CO2, or foam, as they may be ineffective.[4][13]

-

Firefighting Procedures: Fight fire from an explosion-resistant location.[5][6] Evacuate the area for massive fires.[5][6] Use water to cool fire-exposed containers.[13]

-

Hazardous Combustion Products: Fires may produce flammable and/or toxic gases, including acetone, isopropyl alcohol, acetaldehyde, and ethane.[4][5]

Conclusion

This compound is a valuable chemical initiator with significant hazards that demand rigorous safety protocols. Researchers, scientists, and drug development professionals must have a comprehensive understanding of its properties, hazards, and the appropriate procedures for safe handling, storage, and emergency response. Adherence to the guidelines outlined in this document, derived from authoritative safety data sheets, is essential for maintaining a safe laboratory environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. x-cellr8.com [x-cellr8.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. This compound | C8H14O6 | CID 7769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

The Genesis and Evolution of a Polymerization Workhorse: A Technical History of Diisopropyl Peroxydicarbonate

For Immediate Release

PITTSBURGH, PA – Diisopropyl peroxydicarbonate (IPP), a cornerstone initiator in the polymer industry, boasts a rich history of scientific discovery and industrial innovation. This in-depth technical guide explores the historical development of IPP, from its initial synthesis to its widespread adoption as a critical component in the production of a vast array of polymeric materials. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of IPP's properties, synthesis, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

A Mid-20th Century Innovation in Polymer Science

The story of this compound as a polymerization initiator begins in the bustling research laboratories of the mid-1940s. Against the backdrop of a rapidly expanding polymer industry, scientists sought more efficient and controllable methods for initiating the polymerization of vinyl monomers. It was within this context that researchers at the Pittsburgh Plate Glass Company (PPG), now PPG Industries, pioneered the development of IPP.

A key figure in this development was Dr. Franklin Strain, whose work led to a patent filed in 1945 for the use of organic peroxydicarbonates, including IPP, as polymerization initiators. This innovation was a significant step forward, as IPP offered the advantage of initiating polymerization at lower temperatures compared to many existing systems. This low-temperature activity was particularly valuable for the production of polymers like polyvinyl chloride (PVC), where it allowed for better control over the reaction and resulted in polymers with improved properties. Following the patent, IPP became commercially available in 1947, marking its official entry into the industrial chemical landscape.

Concurrent with the industrial research at PPG, the academic community also showed a keen interest in this new class of compounds. A notable publication in the Journal of the American Chemical Society in 1950 detailed the preparation and decomposition of various peroxydicarbonates, including this compound, further solidifying the scientific understanding of these molecules.

Physicochemical Properties and Performance Data

This compound is a white crystalline solid with a melting point of 8-10°C.[1] It is highly soluble in many organic solvents but has very low solubility in water.[2] Its utility as a low-temperature initiator stems from its relatively low decomposition temperature. The thermal decomposition of IPP follows first-order kinetics, and its rate is highly temperature-dependent.

| Temperature (°C) | Half-Life (hours) |

| 35 | 44 |

| 40 | 18 |

| 50 | 4.3 |

| 60 | 1.2 |

| 64 | 1.0 |

| 82 | 0.1 |

Table 1: Half-life of this compound at Various Temperatures.[2][3]

The decomposition of IPP is also influenced by the solvent used, with decomposition rates generally being higher in more polar solvents.

The Mechanism of Initiation: A Free-Radical Pathway

The initiation of polymerization by this compound proceeds through a well-established free-radical mechanism. The process begins with the thermal homolytic cleavage of the weak oxygen-oxygen bond in the IPP molecule. This decomposition generates two highly reactive isopropyloxycarbonyloxy radicals.

Figure 1: Initiation of polymerization by this compound.

These isopropyloxycarbonyloxy radicals can then undergo decarboxylation to lose carbon dioxide and form even more reactive isopropyl radicals. It is these isopropyl radicals that are the primary species responsible for initiating the polymerization process. They achieve this by adding to the double bond of a monomer molecule, thereby creating a new radical species that can then propagate the polymer chain.

Experimental Protocol: Suspension Polymerization of Vinyl Chloride

This compound is widely used as a "fast" initiator in the suspension polymerization of vinyl chloride (VCM) to produce PVC. The following is a representative, generalized experimental protocol.

Materials:

-

Deionized water

-

Vinyl Chloride Monomer (VCM)

-

This compound (IPP) solution (e.g., in a suitable solvent)

-

Suspending agent (e.g., polyvinyl alcohol)

-

Buffer (e.g., sodium bicarbonate)

-

Antioxidant/short-stopper (e.g., a hindered phenol)

Procedure:

-

Reactor Preparation: A jacketed polymerization reactor equipped with a stirrer, condenser, and appropriate safety features is charged with deionized water, the suspending agent, and the buffer. The reactor is then sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.

-

Monomer Charging: The liquid vinyl chloride monomer is then charged into the reactor.

-

Initiator Addition: The this compound solution is injected into the reactor. The amount of initiator used will depend on the desired reaction rate and the final molecular weight of the polymer.

-

Polymerization: The reactor is heated to the desired polymerization temperature, typically in the range of 50-65°C. The polymerization is carried out under constant agitation to maintain the suspension of monomer droplets. The pressure inside the reactor will initially increase as the temperature rises and then gradually decrease as the monomer is converted to polymer.

-

Termination: Once the desired conversion is reached (often determined by the pressure drop), the reaction is terminated by adding a "short-stopper" or an antioxidant.

-

Venting and Recovery: Unreacted vinyl chloride monomer is vented and recovered.

-

Product Work-up: The resulting PVC slurry is then dewatered, washed, and dried to obtain the final PVC resin.

Figure 2: Workflow for suspension polymerization of vinyl chloride using IPP.

Safety and Handling

This compound is a thermally sensitive and potentially explosive material. It must be stored at low temperatures (typically below -15°C) to prevent decomposition. It is also sensitive to shock and friction. Proper personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

From its origins in the industrial research laboratories of the 1940s, this compound has become an indispensable tool in the field of polymer chemistry. Its ability to initiate polymerization at low temperatures has made it a preferred choice for the production of a wide range of polymers, most notably PVC. The continued study of its properties and reaction mechanisms has led to a deeper understanding of free-radical polymerization and has enabled the development of more controlled and efficient polymerization processes. As the polymer industry continues to evolve, the legacy of this versatile initiator is sure to endure.

References

theoretical vs. experimental properties of Diisopropyl peroxydicarbonate

An In-depth Technical Guide to Diisopropyl Peroxydicarbonate: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DIPP), with the chemical formula C₈H₁₄O₆, is a highly reactive organic peroxide primarily utilized as a low-temperature, free-radical initiator for the polymerization of various monomers, most notably vinyl chloride.[1][2] Its utility is intrinsically linked to its thermal instability, as the peroxide bond (O-O) readily undergoes homolytic cleavage upon gentle heating to generate reactive radicals.[3] This guide provides a comprehensive overview of the theoretical and experimentally determined properties of DIPP, details key experimental protocols, and visualizes its critical reaction pathways. A thorough understanding of these properties is paramount for its safe handling and effective application in research and industrial settings.

Chemical and Physical Properties: A Comparative Overview

The properties of this compound have been characterized through both computational (theoretical) and laboratory (experimental) methods. While computed properties provide a baseline understanding based on molecular structure, experimental data offers real-world values critical for process design and safety.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of DIPP, distinguishing between computed and experimental values where possible.

Table 1: Physical and Chemical Properties

| Property | Theoretical / Computed Value | Experimental Value | Source(s) |

| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | [1][2] |

| Molecular Weight | 206.19 g/mol | - | [1][4] |

| Appearance | - | White crystalline solid below 12°C; colorless liquid at room temperature.[1][2] | [1][2][4] |

| Odor | - | Sharp, unpleasant, pungent.[2][4] | [2][4] |

| Melting Point | - | 10-12 °C (50 °F) | [2][4] |

| Boiling Point | 265.04 °C (Rough Estimate) | Decomposes before boiling. | [2] |

| Density | - | 1.080 - 1.138 g/cm³ | [2][5] |

| Solubility | - | Almost insoluble in water (30.5 mg/L at 20°C); miscible with hydrocarbons, ethers, esters.[1][4][5] | [1][4][5] |

| Refractive Index | - | 1.4034 @ 20°C | [1][4] |

| Vapor Pressure | - | 3.373 mmHg @ 25°C | [5] |

Table 2: Reactivity and Decomposition Data

| Property | Value | Source(s) |

| Self-Accelerating Decomposition Temp. (SADT) | 11.7 °C (53 °F) / 35°C | [4][6] |

| Decomposition Temperature | Decomposes violently at 0-10°C; also reported as 35-38°C and 45°C.[1][4][7] | [1][4][7] |

| Half-Life (t₁/₂) Data | 400 hours @ 20°C18 hours @ 40°C1.2 hours @ 60°C1.0 hour @ 64°C | [1][3][4] |

| Decomposition Products | Acetone, isopropyl alcohol, acetaldehyde, ethane, carbon dioxide.[3][4][8] | [3][4][8] |

Table 3: Safety and Hazard Data

| Property | Value | Source(s) |

| Classification | Organic Peroxide Type B, UN 3112/3115 | [1] |

| Flash Point | 79.1°C | [1][5] |

| Hazards | Shock, heat, and friction sensitive; strong oxidizing agent; explosive.[7][9][10] | [7][9][10] |

| Toxicity (LD₅₀) | Oral (Rat): 21,410 mg/kgDermal (Rabbit): 2,025 mg/kg | [1][7] |

| NFPA 704 Ratings | Health: 3, Flammability: 4, Instability: 4, Special: OX | [8][11] |

Synthesis and Decomposition Pathways

The utility and hazards of DIPP are best understood through its synthesis and decomposition mechanisms.

Synthesis of this compound

The established industrial synthesis involves the reaction of isopropyl chloroformate with a source of peroxide, such as sodium peroxide or a mixture of hydrogen peroxide and a base (e.g., caustic soda), under strictly controlled low-temperature conditions to prevent explosive decomposition.[3]

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition and Radical Formation

The critical function of DIPP as a polymerization initiator stems from its thermal decomposition. The process begins with the homolytic cleavage of the weak peroxide bond, generating two highly reactive isopropoxycarbonyloxy radicals. These radicals can then undergo further fragmentation.[3]

Caption: Thermal decomposition pathway of this compound.

Free-Radical Polymerization Initiation

The radicals generated from DIPP's decomposition initiate polymerization by attacking the double bond of a monomer, such as vinyl chloride, creating a new radical that propagates the polymer chain.[3]

Caption: Workflow of free-radical polymerization initiated by DIPP.

Experimental Protocols

Precise and carefully controlled methodologies are essential when working with DIPP.

Protocol for Synthesis of DIPP

This protocol is a generalized procedure based on established methods.[3] Extreme caution is required. All operations must be conducted in a blast-proof fume hood at controlled low temperatures.

-

Preparation of Peroxide Solution: Prepare an aqueous solution of sodium peroxide or a mixture of hydrogen peroxide and sodium hydroxide. This solution must be pre-chilled to 0-5°C.

-

Reaction Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, a temperature probe, and an addition funnel, with high-purity (≥99%) isopropyl chloroformate.

-

Controlled Addition: Begin vigorous stirring and cool the reactor to maintain a reaction temperature of 10 ± 2°C.[3] Slowly add the chilled peroxide solution to the isopropyl chloroformate via the addition funnel. The rate of addition must be carefully controlled to prevent any temperature excursion.

-

Reaction Monitoring: Maintain the reaction mixture at the set temperature for a specified period after the addition is complete to ensure full conversion.

-

Phase Separation: Once the reaction is complete, cease agitation and allow the mixture to separate into two distinct layers: an upper organic layer containing the crude DIPP and a lower aqueous layer.

-

Purification: Separate the organic layer and wash it multiple times with cold water (approx. 12°C) to remove residual salts and alkaline impurities.[3]

-

Drying and Stabilization: Dry the washed organic product using an inert drying agent. The final product may be stabilized by dilution with a suitable solvent if required for storage or transport.[3]

Protocol for Thermal Analysis via DSC/TGA

Determining the thermal stability and decomposition characteristics of DIPP is critical. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for this purpose.[12][13]

-

Sample Preparation: Due to DIPP's sensitivity, sample preparation must be done at low temperatures. A small, precise amount of DIPP (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrumentation Setup:

-

Experimental Conditions:

-

Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: A dynamic heating program is used, for example, a linear ramp from -20°C to 200°C at a controlled rate (e.g., 5-10°C/min).

-

-

Data Acquisition and Analysis:

-

TGA Curve: A plot of mass vs. temperature is generated. A sharp drop in mass indicates decomposition where volatile products are released.

-

DSC Curve: A plot of heat flow vs. temperature is generated. A sharp, large exothermic peak indicates the decomposition of DIPP. The onset temperature of this exotherm is a critical indicator of thermal instability and is used to help determine the SADT.

-

-

Determining SADT: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.[6] While DSC provides onset data, the official SADT value is determined through larger-scale tests (e.g., UN Test H.4) that account for packaging and heat transfer dynamics.[6]

Conclusion

This compound is a potent polymerization initiator whose effectiveness is a direct consequence of its inherent thermal instability. The significant disparity between its estimated boiling point and its low decomposition temperature underscores its hazardous nature. Experimental data reveals that DIPP is sensitive to heat, shock, friction, and contamination, necessitating stringent storage and handling protocols, including maintenance at temperatures below -15°C.[1][14] The provided synthesis and decomposition pathways, along with detailed experimental protocols, offer a framework for researchers to utilize this valuable compound safely and effectively, ensuring that its high reactivity is harnessed for productive chemical synthesis rather than resulting in hazardous incidents.

References

- 1. The Essential Guide to this compound (C... [perodox.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 105-64-6 | Benchchem [benchchem.com]

- 4. This compound | C8H14O6 | CID 7769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 7. This compound | 105-64-6 [chemicalbook.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 13. images.philips.com [images.philips.com]

- 14. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Diisopropyl Peroxydicarbonate (DIPP) as a Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl peroxydicarbonate (DIPP), also known as IPP, is a high-performance organic peroxide widely utilized as a free-radical initiator in various industrial and scientific applications.[1] With the chemical formula C₈H₁₄O₆ and a molecular weight of 206.19 g/mol , DIPP is particularly valued for its ability to initiate polymerization at low temperatures, offering precise control over reaction rates and polymer properties.[1][2] Its primary applications are in the manufacturing of polymers such as polyvinyl chloride (PVC), acrylics, and styrenics.[1] It also serves as a catalyst and solvent in pharmaceutical synthesis, for example, in the production of antibiotics like cephalosporins.[1]

Due to its thermal instability and hazardous nature, stringent safety protocols are mandatory when handling, storing, and using DIPP.[3][4][5] This document provides detailed application notes, protocols, and safety guidelines for the effective use of DIPP as a polymerization initiator in a research and development setting.

Physicochemical Properties and Technical Data

DIPP is a white crystalline solid at low temperatures and a colorless liquid at room temperature. It is characterized by its high reactivity and specific thermal decomposition profile, which is crucial for its function as an initiator.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 105-64-6 | [2][3] |

| Molecular Formula | C₈H₁₄O₆ | [1][3] |

| Molecular Weight | 206.19 g/mol | [1][3] |

| Appearance | White crystalline solid (<12°C), Colorless liquid (room temp) | [1] |

| Odor | Sharp, unpleasant | [3][4] |

| Solubility | Immiscible in water (30.5 mg/L at 20°C); miscible with hydrocarbons, ethers, esters | [1] |

| Refractive Index | 1.4034 | [1] |

Table 2: Thermal Stability and Decomposition Data

The rate of decomposition is critical for initiator efficiency and is typically expressed by the half-life (t₁/₂) at various temperatures.

| Parameter | Value | Source |

| 10-hour Half-life (t₁/₂) | 48°C | [1] |

| 1-hour Half-life (t₁/₂) | 64°C | [1] |

| 0.1-hour Half-life (t₁/₂) | 82°C | [1] |

| Self-Accelerating Decomposition Temp. (SADT) | 47°C | [2] |

| Decomposition Temperature | 35-38°C | [3] |

| Flash Point | 79.1°C | [1] |

Mechanism of Action: Free-Radical Initiation

DIPP functions by undergoing thermal decomposition, which involves the homolytic cleavage of the weak oxygen-oxygen bond to generate highly reactive free radicals.[6] These radicals then initiate the polymerization of unsaturated monomers.

The process consists of three main stages:

-

Initiation: The peroxide bond in DIPP breaks upon gentle heating, forming two isopropoxycarbonyloxy radicals.[6] These primary radicals can then attack a monomer (e.g., vinyl chloride), creating an active monomer radical.[6]

-

Propagation: The newly formed monomer radical sequentially adds more monomer units, rapidly extending the polymer chain.[6]

-

Termination: The reaction concludes when two radical chain ends combine or disproportionate, deactivating the active sites.

References

- 1. The Essential Guide to this compound (C... [perodox.com]

- 2. firstpetrochemicals.com [firstpetrochemicals.com]

- 3. This compound | C8H14O6 | CID 7769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | 105-64-6 | Benchchem [benchchem.com]

Application Notes: Diisopropyl Peroxydicarbonate as an Initiator in Vinyl Chloride Suspension Polymerization

Introduction

Diisopropyl peroxydicarbonate (DIPP) is a highly effective free-radical initiator for the suspension polymerization of vinyl chloride monomer (VCM) to produce polyvinyl chloride (PVC). Its primary application lies in its ability to initiate polymerization at relatively low temperatures, which is crucial for controlling the molecular weight and morphology of the resulting PVC resin. These application notes provide an overview of the utility of DIPP, its impact on polymerization kinetics, and the properties of the final polymer.

Mechanism of Action

The polymerization of vinyl chloride is a free-radical chain reaction. The process is initiated by the thermal decomposition of DIPP, which generates two isopropyl carbonate radicals. These highly reactive radicals then attack the double bond of a vinyl chloride monomer, initiating the polymer chain growth. The propagation phase involves the sequential addition of VCM units to the growing polymer chain. Termination of the growing chains can occur through combination or disproportionation.

Key Advantages of this compound

-

Low-Temperature Initiation: DIPP has a half-life of approximately one hour at around 50-60°C, making it suitable for initiating polymerization at temperatures where PVC with desirable molecular weight and properties can be produced.

-

High Reactivity: As a "fast" initiator, DIPP provides a high rate of radical generation, leading to efficient polymerization and shorter batch times compared to some other initiators.[1]

-

Influence on Polymer Properties: The use of DIPP can influence the morphological characteristics of the PVC grains, such as porosity and particle size distribution. These properties are critical for the subsequent processing and application of the PVC resin.

Considerations for Use

-

Thermal Sensitivity: DIPP is thermally unstable and can undergo rapid, and potentially explosive, decomposition if not handled and stored correctly. It is crucial to adhere to strict temperature control during storage and use.

-

Concentration Effects: The concentration of DIPP significantly impacts the rate of polymerization.[2] Higher initiator concentrations lead to a faster reaction rate but can also result in a lower average molecular weight of the polymer due to a higher concentration of growing chains that are more likely to terminate.

-

Use in Combination with Other Initiators: DIPP is often used in combination with other initiators with different decomposition rates. This allows for better control over the polymerization rate throughout the entire course of the reaction, helping to manage the exothermic nature of the polymerization and optimize the final polymer properties.[3]

Data Presentation

The following table summarizes typical experimental conditions and outcomes for the suspension polymerization of vinyl chloride using this compound as an initiator. The data is compiled from various sources to provide a representative overview.

| Experiment ID | DIPP Concentration (wt% based on VCM) | Co-initiator (wt% based on VCM) | Polymerization Temperature (°C) | Polymerization Time (hours) | Monomer Conversion (%) | Polymer Properties | Reference |

| 1 | 0.04 | None | 57 | 7-12 | >90 | Average polymerization degree of ~1,000 | Compiled from[3] |

| 2 | 0.016 | α-cumyl peroxyneodecanoate (0.075) | 58 | ~3.6 | 91 | Good heat stability | [3] |

| 3 | 0.05 - 0.10 | None | 48 - 65 | Not Specified | Substantially complete | Granular product | General process description |

Experimental Protocols

Protocol 1: Suspension Polymerization of Vinyl Chloride using this compound

This protocol describes a general procedure for the laboratory-scale suspension polymerization of vinyl chloride using DIPP as the sole initiator.

Materials:

-

Vinyl chloride monomer (VCM)

-

This compound (DIPP) solution (e.g., in a suitable solvent)

-

Deionized water

-

Suspending agent (e.g., partially hydrolyzed polyvinyl alcohol)

-

Buffer (optional, e.g., sodium bicarbonate)

-

Nitrogen gas, high purity

-

Polymerization reactor equipped with a stirrer, temperature control system, pressure gauge, and charging ports.

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with high-purity nitrogen to remove any oxygen, which can inhibit the polymerization reaction.

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the suspending agent and any optional buffers in deionized water.

-

Charging the Reactor:

-

Charge the prepared aqueous phase into the reactor.

-

Seal the reactor and begin agitation.

-

Charge the liquid vinyl chloride monomer into the reactor under pressure.

-

-

Initiator Addition:

-

Heat the reactor contents to the desired polymerization temperature (e.g., 57°C).

-

Once the temperature has stabilized, inject the this compound solution into the reactor.

-

-

Polymerization:

-

Maintain the reaction temperature and agitation speed throughout the polymerization. The pressure inside the reactor will initially be the vapor pressure of VCM at the reaction temperature and will drop as the monomer is converted to polymer.

-

Monitor the reaction progress by observing the pressure drop. The polymerization is typically considered complete when the pressure drops by a predetermined amount.

-

-

Termination and Recovery:

-

Once the desired conversion is reached, cool the reactor to stop the polymerization.

-

Vent any unreacted vinyl chloride monomer to a safe recovery system.

-

Discharge the resulting PVC slurry from the reactor.

-

-

Product Work-up:

-

Filter the PVC slurry to separate the polymer beads from the aqueous phase.

-

Wash the PVC beads with deionized water to remove any residual suspending agents and other impurities.

-

Dry the PVC resin in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Mandatory Visualization

Caption: Experimental workflow for vinyl chloride suspension polymerization.

References

Application Notes and Protocols: Reaction Kinetics of Diisopropyl Peroxydicarbonate (DIPPC) Initiated Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl peroxydicarbonate (DIPPC) is a highly efficient, low-temperature, free-radical initiator used extensively in the polymerization of various vinyl monomers, including vinyl chloride, methyl methacrylate, and styrene. Its utility stems from its relatively low decomposition temperature, which allows for polymerization at milder conditions, minimizing side reactions and yielding polymers with desirable properties. A thorough understanding of the reaction kinetics of DIPPC-initiated polymerization is paramount for controlling polymerization rates, molecular weight distributions, and overall polymer architecture. These application notes provide a comprehensive overview of the kinetics, experimental protocols for monitoring the polymerization process, and key kinetic data.

Reaction Kinetics Overview

The free-radical polymerization initiated by DIPPC follows the classical three stages: initiation, propagation, and termination.

-

Initiation: The process begins with the thermal decomposition of DIPPC, which involves the homolytic cleavage of the weak oxygen-oxygen bond to generate two isopropylperoxycarbonate radicals. These primary radicals can then undergo subsequent reactions, including decarboxylation, to produce highly reactive radicals that initiate the polymerization by adding to a monomer unit.

-

Propagation: The newly formed monomer radical rapidly adds to successive monomer units, leading to the growth of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the intrinsic reactivity of the monomer.

-

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing polymer radicals.

The overall rate of polymerization is dependent on the rate of initiation and the concentrations of both the initiator and the monomer.

Quantitative Data on DIPPC and Polymerization Kinetics

The following tables summarize key quantitative data for this compound and the kinetics of polymerization for relevant monomers.

Table 1: Properties and Decomposition Kinetics of this compound (DIPPC)

| Property | Value |

| CAS Number | 105-64-6 |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Appearance | White crystalline solid |

| Half-life (t½) in solution | 10 hours at 48°C, 1 hour at 64°C, 0.1 hours at 82°C[1] |

| Self-Accelerating Decomposition Temperature (SADT) | ~35-40°C |

| Recommended Storage Temperature | Below -15°C |

Table 2: General Kinetic Parameters for Free-Radical Polymerization

| Monomer | Initiator | Temperature (°C) | kₚ (L mol⁻¹ s⁻¹) | kₜ (L mol⁻¹ s⁻¹) | Activation Energy (Eₐ) (kJ/mol) |

| Vinyl Chloride | Generic Peroxide | 50 | ~1 x 10⁴ | ~1 x 10⁹ | ~80-90 |

| Methyl Methacrylate | AIBN | 60 | ~575 | ~2.5 x 10⁷ | ~85 |

| Styrene | AIBN | 60 | ~340 | ~7 x 10⁷ | ~90 |

Experimental Protocols

To investigate the reaction kinetics of DIPPC-initiated polymerization, the rate of polymerization must be monitored over time. This can be achieved by tracking the disappearance of the monomer or the appearance of the polymer. Below are detailed protocols for three common techniques: dilatometry, gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Monitoring Polymerization Kinetics using Dilatometry

Principle: Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer. The rate of volume change is directly proportional to the rate of polymerization.

Materials and Equipment:

-

Dilatometer

-

Constant temperature water bath

-

Cathetometer or digital camera for precise measurement of the capillary height

-

Monomer (e.g., methyl methacrylate, styrene)

-

This compound (DIPPC)

-

Solvent (if applicable, e.g., toluene, benzene)

-

Nitrogen or argon gas for inert atmosphere

-

Syringes and needles

Procedure:

-

Preparation of Reaction Mixture:

-

In a clean, dry flask, dissolve a known amount of DIPPC in a predetermined volume of purified monomer. If a solvent is used, add it to the mixture. The initiator concentration typically ranges from 10⁻³ to 10⁻² mol/L.

-

Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Filling the Dilatometer:

-

Carefully fill the dilatometer with the reaction mixture using a syringe, avoiding the introduction of air bubbles.

-

Insert the capillary and seal the dilatometer.

-

-

Equilibration and Measurement:

-

Place the filled dilatometer in the constant temperature water bath set to the desired reaction temperature (e.g., 50°C).

-

Allow the system to reach thermal equilibrium, which is indicated by an initial expansion and subsequent stabilization of the liquid level in the capillary.

-

Once the liquid level begins to decrease due to polymerization, start recording the height of the meniscus in the capillary (h) at regular time intervals (t) using a cathetometer or a camera.

-

-

Data Analysis:

-

The fractional conversion of monomer to polymer (Xp) at any time t can be calculated using the following equation: Xp = (h₀ - hₜ) / (h₀ - h∞) where:

-

h₀ is the initial height of the meniscus at t=0.

-

hₜ is the height of the meniscus at time t.

-

h∞ is the theoretical height at 100% conversion (can be calculated based on the densities of the monomer and polymer).

-

-

The rate of polymerization (Rp) is proportional to the rate of change of the meniscus height: Rp = - (1/V₀) * (dV/dt) where V₀ is the initial volume of the reaction mixture.

-

Protocol 2: Monitoring Monomer Conversion using Gas Chromatography (GC)

Principle: Gas chromatography separates the components of a mixture, allowing for the quantification of the remaining monomer concentration over time.

Materials and Equipment:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Appropriate GC column (e.g., a polar capillary column)

-

Reaction vessel (e.g., sealed vials or a jacketed reactor)

-

Constant temperature bath or heating block

-

Syringes for sampling

-

Internal standard (a non-reactive compound with a known concentration)

-

Solvent for dilution

Procedure:

-

Preparation of Reaction Mixture and Standards:

-

Prepare the reaction mixture as described in the dilatometry protocol, including the addition of a known concentration of an internal standard.

-

Prepare a series of calibration standards with known concentrations of the monomer and the internal standard in the chosen solvent.

-

-

Polymerization and Sampling:

-

Place the reaction vessel in the constant temperature bath.

-

At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a polymerization inhibitor or by rapid cooling and dilution with a cold solvent.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the diluted sample and the calibration standards into the GC.

-

Run the GC under optimized conditions (injection temperature, column temperature program, detector temperature, and gas flow rates) to achieve good separation of the monomer and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the monomer to the peak area of the internal standard against the monomer concentration for the standards.

-

For each sample taken during the polymerization, determine the ratio of the monomer peak area to the internal standard peak area.

-

Use the calibration curve to determine the monomer concentration at each time point.

-

The monomer conversion (Xp) can be calculated as: Xp = ([M]₀ - [M]ₜ) / [M]₀ where:

-

[M]₀ is the initial monomer concentration.

-

[M]ₜ is the monomer concentration at time t.

-

-

The rate of polymerization (Rp) is the negative slope of the monomer concentration versus time plot: Rp = -d[M]/dt

-

Protocol 3: Real-time Monitoring of Polymerization Kinetics using ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of the monomer and the appearance of the aliphatic protons of the polymer in real-time.

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆)

-

Monomer

-

DIPPC